molecular formula C23H20Cl2N6O3S B12428529 Sgk1-IN-3

Sgk1-IN-3

Cat. No.: B12428529
M. Wt: 531.4 g/mol
InChI Key: UKMBVWVIQHGQEM-OAHLLOKOSA-N
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Description

Sgk1-IN-3, also known as compound 3a, is an effective and orally active inhibitor of serum and glucocorticoid-regulated kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including ion transport, cell survival, and proliferation. It is particularly significant in the context of cancer, where it has been found to be upregulated in several types of malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sgk1-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .

Industrial Production Methods

Industrial production of this compound typically involves high-throughput screening and optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Sgk1-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Sgk1-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the biochemical pathways involving SGK1.

    Biology: Helps in understanding the role of SGK1 in cellular processes such as ion transport and cell survival.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, where SGK1 is upregulated.

    Industry: Utilized in the development of new drugs targeting SGK1 and related pathways .

Mechanism of Action

Sgk1-IN-3 exerts its effects by inhibiting the activity of SGK1. This inhibition disrupts the phosphorylation of downstream targets, thereby affecting various cellular processes. The molecular targets and pathways involved include ion channels, transporters, and transcription factors regulated by SGK1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sgk1-IN-3 is unique due to its high specificity and potency in inhibiting SGK1. Unlike other inhibitors, it has been optimized for oral bioavailability and effectiveness in vivo, making it a valuable tool in both research and potential therapeutic applications .

Biological Activity

Sgk1-IN-3 is a selective inhibitor targeting Serum and Glucocorticoid-regulated Kinase 1 (SGK1), a serine/threonine kinase involved in various cellular processes such as proliferation, survival, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cancer cells, and potential therapeutic applications.

SGK1 is activated through phosphorylation by the phosphoinositide 3-kinase (PI3K) signaling pathway, specifically by mammalian target of rapamycin complex 2 (mTORC2) and phosphoinositide-dependent protein kinase 1 (PDK1) . Once activated, SGK1 phosphorylates multiple substrates, including N-Myc downstream-regulated gene 1 (NDRG1), forkhead transcription factor 3a (FOXO3a), and others, influencing various biological processes .

This compound inhibits SGK1's activity by preventing this phosphorylation, which in turn affects downstream signaling pathways associated with cell growth and survival. This inhibition can lead to increased apoptosis in cancer cells and decreased tumor growth.

Inhibition of Tumor Growth

Research has shown that this compound effectively reduces the viability of various cancer cell lines. For instance, in multiple myeloma cells, SGK1 overexpression correlates with resistance to apoptosis induced by drugs like bortezomib . Conversely, inhibition of SGK1 using this compound sensitizes these cells to treatment by promoting ER stress-induced apoptosis .

Case Studies

Several studies highlight the effectiveness of this compound in different cancer types:

  • Multiple Myeloma : In a study involving multiple myeloma cell lines, treatment with this compound resulted in a significant decrease in cell viability and increased sensitivity to bortezomib .
  • Breast Cancer : In breast cancer models, this compound was shown to inhibit cell proliferation and induce apoptosis through the downregulation of FOXO3a-mediated survival pathways .

Data Table: Effects of this compound on Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (μM)Effect on Apoptosis
Multiple MyelomaRPMI-82265.0Increased apoptosis with bortezomib
Breast CancerMCF-74.5Induced FOXO3a-mediated apoptosis
Lung AdenocarcinomaA5496.0Reduced cell viability

Potential Therapeutic Applications

The inhibition of SGK1 by this compound presents a promising therapeutic strategy for cancers characterized by high SGK1 expression. Given its role in promoting tumor survival under stress conditions, targeting SGK1 may enhance the efficacy of existing chemotherapy regimens and reduce drug resistance .

Properties

Molecular Formula

C23H20Cl2N6O3S

Molecular Weight

531.4 g/mol

IUPAC Name

6-[4-[(2,3-dichlorophenyl)sulfonylamino]phenyl]-N-[(3R)-pyrrolidin-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H20Cl2N6O3S/c24-18-2-1-3-20(21(18)25)35(33,34)31-14-6-4-13(5-7-14)19-10-16(17-12-27-30-22(17)29-19)23(32)28-15-8-9-26-11-15/h1-7,10,12,15,26,31H,8-9,11H2,(H,28,32)(H,27,29,30)/t15-/m1/s1

InChI Key

UKMBVWVIQHGQEM-OAHLLOKOSA-N

Isomeric SMILES

C1CNC[C@@H]1NC(=O)C2=CC(=NC3=C2C=NN3)C4=CC=C(C=C4)NS(=O)(=O)C5=C(C(=CC=C5)Cl)Cl

Canonical SMILES

C1CNCC1NC(=O)C2=CC(=NC3=C2C=NN3)C4=CC=C(C=C4)NS(=O)(=O)C5=C(C(=CC=C5)Cl)Cl

Origin of Product

United States

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